molecular formula C10H12O3 B017482 (S)-2-Hydroxy-4-phenylbutyric Acid CAS No. 115016-95-0

(S)-2-Hydroxy-4-phenylbutyric Acid

Cat. No. B017482
M. Wt: 180.2 g/mol
InChI Key: JNJCEALGCZSIGB-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-Hydroxy-4-phenylbutyric acid and its derivatives involves multiple strategies, including highly diastereoselective cyanohydrin formation, enzymatic reduction, and chemical reduction methods. One pathway to its analog, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, utilizes the cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum (Shibata, Itoh, & Terashima, 1998). Another method compares chemical and biochemical reduction approaches for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, exploring enzymatic reduction and microbial transformation as viable routes (Schmidt et al., 1992).

Molecular Structure Analysis

The molecular structure of (S)-2-Hydroxy-4-phenylbutyric acid is characterized by its chiral center, which plays a crucial role in its biological activity and synthesis. The stereochemistry of this compound is essential for its efficacy as an intermediate in producing various pharmacologically active agents.

Chemical Reactions and Properties

(S)-2-Hydroxy-4-phenylbutyric acid participates in various chemical reactions, including enantioselective hydrogenation and esterification. These reactions are pivotal for producing enantiomerically pure compounds necessary for pharmaceutical applications. The compound's chemical properties, such as its reactivity with different catalysts and under varying conditions, have been explored to optimize synthesis routes and improve yields (Meng, Zhu, & Zhang, 2008).

Scientific Research Applications

  • Pharmaceutical Industry

    • Hydroxy acids are often used as building blocks for drug synthesis . They can be used to create a variety of pharmaceuticals with different therapeutic effects.
  • Production of Polymers, Resins, and Plasticizers

    • These compounds can be used in the production of polymers, resins, and plasticizers . They can help improve the properties of these materials, such as their flexibility, durability, and resistance to chemicals.
  • Biochemistry

    • In the field of biochemistry, hydroxy acids may be used as chiral building blocks for the synthesis of biologically active compounds .
  • Organic Chemistry

    • Compounds like Meldrum’s acid, which have similar structures to hydroxy acids, have exceptional chemical properties . They can undergo various reactions, such as electrophilic substitution reactions and nucleophilic attacks .
  • Microbial Production

    • Some organic acids, like succinic acid, can be produced through bacterial fermentation . This process can be used to produce bio-based succinic acid using agro-industrial waste .
  • Industrial Applications

    • Some acids are used in industrial processes. For example, in the Bayer process of aluminium production .
  • Synthetic Chemistry

    • Meldrum’s acid, a compound with a structure similar to hydroxy acids, has exceptional chemical properties . It can undergo various reactions, such as electrophilic substitution reactions and nucleophilic attacks . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
  • HSAB Theory

    • The Hard and Soft Acids and Bases (HSAB) theory is widely used in chemistry for explaining the stability of compounds, reaction mechanisms, and pathways . Compounds like “(S)-2-Hydroxy-4-phenylbutyric Acid” could potentially be classified under this theory, which could help in understanding their chemical properties and reactions .
  • Carbonated Beverages

    • Some acids, like carbonic acid, are key to the bubbles observed in carbonated beverages . While “(S)-2-Hydroxy-4-phenylbutyric Acid” might not be directly used in this application, understanding its properties could potentially contribute to the development of new types of carbonated beverages .
  • Synthesis of Natural Products

    • Meldrum’s acid and its derivatives have been applied to the synthesis of natural products and analogs . This suggests that “(S)-2-Hydroxy-4-phenylbutyric Acid” could potentially be used in similar applications .

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, flammability, and precautions that need to be taken while handling and storing the compound.


Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.


properties

IUPAC Name

(2S)-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-4-phenylbutyric Acid

CAS RN

115016-95-0
Record name 2-Hydroxy-4-phenylbutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
F Tang, Z Guo, D Li, H Chen… - Journal of Chemical & …, 2013 - ACS Publications
The dissociation constant (pK a ) of (S)-2-hydroxy-4-phenylbutyric acid ((S)-HPBA) was determined at 298.2 K by potentiometric titration. (S)-HPBA exhibits apK a value of 3.81. The …
Number of citations: 6 pubs.acs.org
H Yun, HL Choi, NW Fadnavis… - Biotechnology progress, 2005 - Wiley Online Library
The yiaE gene from Escherichia coli K12 was functionally expressed in E. coliBL21 using an IPTG inducible pET expression system (2.1 U/mg), and YiaE was purified to a specific …
Number of citations: 43 aiche.onlinelibrary.wiley.com
Z Chilmonczyk, H Ksycińska, H Kruszewska… - Chirality, 1994 - Wiley Online Library
The determination of enantiomeric purity of (R)‐ and (S)‐2‐hydroxy‐4‐phenylbutyric acid by chiral HPLC is described. Good resolution has been obtained on covalently bonded L‐…
Number of citations: 4 onlinelibrary.wiley.com
M Cha, EJ Kim, H Yun, BK Cho… - Biotechnology …, 2007 - Wiley Online Library
Enterobactersp. BK2K, screened from soil samples, can enantioselectively reduce 2‐oxo‐4‐phenylbutanoic acid into (S)‐2‐hydroxy‐4‐phenylbutanoic acid. α‐Hydroxy acid …
Number of citations: 8 aiche.onlinelibrary.wiley.com
Q Meng, L Zhu, Z Zhang - The Journal of Organic Chemistry, 2008 - ACS Publications
The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate with [NH 2 Me 2 ] + [{RuCl [(S)-SunPhos]} 2 (μ-Cl 3 )] gave ethyl 2-hydroxy-4-arylbutyrate with 94−96% ee. Further investigation …
Number of citations: 61 pubs.acs.org
B Chen, HF Yin, ZS Wang, JY Liu, JH Xu - Chemical communications, 2010 - pubs.rsc.org
A new chemo-enzymatic route to both isomers of 2-hydroxy-4-phenylbutyric acid is reported. The key step is the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-…
Number of citations: 17 pubs.rsc.org
LN De Lima, CC Aragon, C Mateo, JM Palomo… - Process …, 2013 - Elsevier
… The bimolecular derivative showed twice the activity and a much higher selectivity (100 versus 20) for the hydrolysis of R,S-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBEt) in …
Number of citations: 39 www.sciencedirect.com
H Wang, F Wu, X Dai, X Fang, CF Ding - Analytica Chimica Acta, 2023 - Elsevier
… In this study, R/S-MA and its derivatives, including R/S-2-phenylpropionic acid (2-PPA), R/S-methoxyphenylaceticacid (MPA), and R/S-2-hydroxy-4-phenylbutyric acid (HPBA), were …
Number of citations: 2 www.sciencedirect.com
Q Zhang, E Jeanneau, Y Queneau, L Soulère - Bioorganic Chemistry, 2020 - Elsevier
The synthesis and the QS modulation activity of diastereoisomerically pure 2-hydroxy-N-acyl-l-homoserine lactones (2-OH-AHLs) are unveiled. (2R)- and (2S)- 2-hydroxy-N-hexanoyl-l-…
Number of citations: 5 www.sciencedirect.com
Z Chilmonczyk, H Ksycińska, J Cybulski… - Chirality, 1998 - Wiley Online Library
Direct separation of several α‐hydroxy acid racemic mixtures was performed by the aid of ligand exchange chromatography using L‐hydroxyproline chemically bound to silica stationary …
Number of citations: 25 onlinelibrary.wiley.com

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